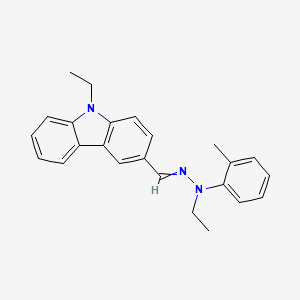

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone

Description

Propriétés

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZXBQAWGRIJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with N-ethyl-N-(o-tolyl)hydrazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or ethanol is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbazole derivatives.

Applications De Recherche Scientifique

Chemistry: This compound is used as an intermediate in the synthesis of other carbazole derivatives, which are valuable in organic synthesis and material science.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the treatment of melanoma and other cancers.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its anticancer properties, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS Number : 1274948-12-7 .

- Molecular Formula : C₂₄H₂₅N₃ .

- Molecular Weight : 355.48 g/mol .

- Structure : Comprises a carbazole core substituted with an ethyl group at the 9-position and a hydrazone moiety at the 3-position. The hydrazone is further functionalized with ethyl and o-tolyl (ortho-methylphenyl) groups .

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Substituent Effects :

- Steric Hindrance : The o-tolyl group in the target compound introduces ortho-substitution, which increases steric hindrance compared to the m-tolyl isomer. This may influence crystal packing, melting points, or reactivity in synthetic applications .

- Electronic Effects : In photophysical studies (e.g., ), ortho-substituted aryl groups in platinum complexes blue-shifted MLCT (metal-to-ligand charge transfer) transitions compared to para-substituted analogs. This suggests that the o-tolyl group in the target compound could similarly modulate electronic properties in materials science applications .

Biological Activity :

- While the target compound lacks explicit bioactivity data, tetrahydrocarbazole derivatives () and 1,3,4-oxadiazole-carbazole hybrids () demonstrate antimicrobial and antitumor activities. The presence of ethyl and o-tolyl groups in the target compound may alter lipophilicity, impacting membrane permeability or target binding compared to these analogs .

Synthetic Accessibility :

- Hydrazone formation typically involves condensation of hydrazides with aldehydes. The synthesis of the target compound likely follows similar pathways to ’s oxadiazole derivatives, though direct synthetic details are absent in the provided data .

However, bulkier substituents (e.g., benzylphenyl in CAS 75238-79-8) may require specialized handling due to increased molecular complexity .

Activité Biologique

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities, including antitumor properties. This article explores the biological activity of ECCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 355.49 g/mol

- Purity : >98.0% (HPLC)

- Appearance : White to light yellow powder or crystal

- Melting Point : 116.0 to 120.0 °C

- Solubility : Soluble in toluene

ECCA exhibits its biological activity primarily through the reactivation of the p53 tumor suppressor pathway, which is crucial in regulating cell cycle and apoptosis. The compound has shown selective cytotoxicity towards melanoma cells while sparing normal human melanocytes. This selectivity is significant for developing targeted cancer therapies.

Antitumor Activity

Recent studies have demonstrated that ECCA significantly inhibits the growth of melanoma cells by inducing apoptosis. The following mechanisms have been identified:

- Inhibition of Cell Proliferation : ECCA reduces the proliferation of both BRAF-mutated and wild-type melanoma cells.

- Induction of Apoptosis : The compound increases caspase activity, leading to programmed cell death in melanoma cells.

- Selective Toxicity : ECCA shows minimal effects on normal cells, which highlights its potential as a safer therapeutic option.

Table 1: Summary of ECCA's Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits growth of melanoma cells through apoptosis |

| Mechanism | Reactivates p53 pathway; increases caspase activity |

| Selectivity | Minimal toxicity to normal human melanocytes |

Case Studies and Research Findings

A pivotal study published in PMC highlighted the antitumor efficacy of ECCA against melanoma. The research indicated that ECCA not only inhibited cell growth in vitro but also demonstrated significant tumor suppression in vivo without evident toxic effects on normal tissues .

Another investigation focused on the structural modifications of carbazole derivatives, noting that specific substitutions could enhance biological activity and selectivity towards cancer cells . These findings suggest a promising avenue for further research into ECCA and similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.